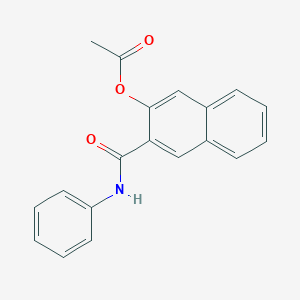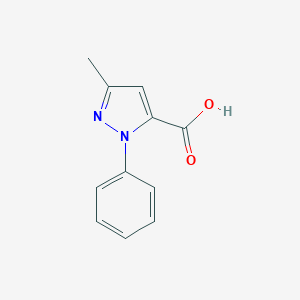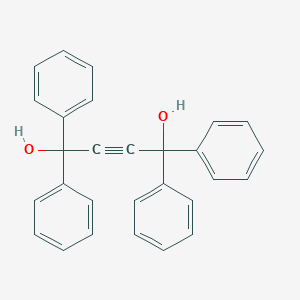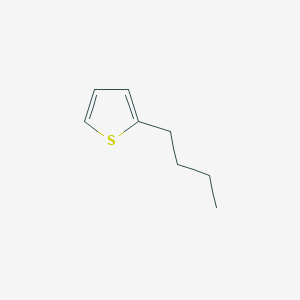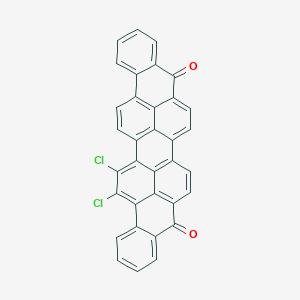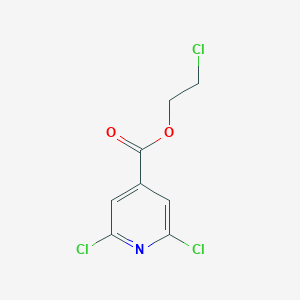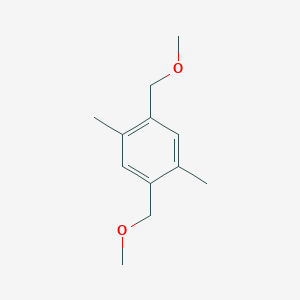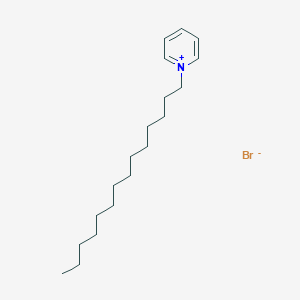
十四烷基吡啶溴化物
描述
Synthesis Analysis
The synthesis of tetradecylpyridinium bromide and related compounds often involves quaternization reactions where pyridine or its derivatives are reacted with alkylating agents. In a specific attempt to synthesize tetrakis(3,5-dimethylpyridine)dihydridosilicon dibromide, crystals of 3,5-dimethylpyridinium bromide were obtained, showcasing the versatility of pyridinium synthesis methods (Bolte, Hensen, & Faber, 2000).
Molecular Structure Analysis
The molecular structure of tetradecylpyridinium bromide and its derivatives has been extensively studied, revealing insights into their crystalline forms and molecular arrangements. For instance, the structure of 3,5-dimethylpyridinium bromide demonstrates the formation of crystalline structures in specific synthetic conditions, hinting at the structural diversity of pyridinium salts (Bolte, Hensen, & Faber, 2000).
Chemical Reactions and Properties
Tetradecylpyridinium bromide exhibits specific chemical behaviors in reactions, notably acting as a corrosion inhibitor for metals in acidic environments. Its effectiveness as an inhibitor for aluminium corrosion in hydrochloric acid solution has been well-documented, demonstrating the compound's potential in material protection applications (Li, Deng, & Fu, 2011).
Physical Properties Analysis
The physical properties of tetradecylpyridinium bromide, such as its micellar formation in solution, have been of interest in understanding its behavior in aqueous environments. Studies have shown that it forms micelles, a property exploited in various surface chemistry applications (Li, Deng, & Fu, 2011).
Chemical Properties Analysis
The chemical properties of tetradecylpyridinium bromide, including its interaction with other substances and its role in catalysis and inhibition, are critical for its application in chemistry. Its ability to inhibit corrosion of aluminium in hydrochloric acid showcases its protective properties and potential utility in chemical industries (Li, Deng, & Fu, 2011).
科学研究应用
腐蚀抑制:TDPB 作为一种有效的腐蚀抑制剂,用于酸性环境中的铝和钢等金属。它在金属表面的吸附遵循朗缪尔吸附等温线,并表现为阴极抑制剂。这种抑制作用也在盐酸和磷酸溶液等环境中观察到,有助于其在工业应用中的效用 (Li、Deng 和 Fu,2011); (Li、Deng 和 Xie,2017).
胶束形成和动力学:TDPB 在胶束形成和胶束体系动力学中的作用已得到广泛研究。这包括其胶束解离的有效度、反离子对胶束性质的影响以及胶束形成的动力学。这些研究对于理解溶液中表面活性剂的行为至关重要 (Palepu、Hall 和 Wyn-Jones,1990); (Galán 等人,2005); (Inoue 等人,1980).
表面活性剂相互作用:已经研究了 TDPB 与聚(乙烯吡咯烷酮)和聚(乙烯醇)等聚合物的相互作用。这项研究对于理解表面活性剂-聚合物在各种 pH 条件下的相互作用至关重要,这在材料科学和制药等领域具有影响 (Shirahama、Mukae 和 Iseki,1994); (Shirahama 和 Nagao,1992).
表面活性剂组合研究:已经对包括 TDPB 在内的表面活性剂的二元和三元组合进行了研究。这对于开发表面化学应用和理解混合表面活性剂的行为非常重要 (Ray 等人,2007).
其他应用:研究还探讨了其在制备介孔二氧化硅纳米颗粒、催化有机反应、分析化学中的显色反应以及胶体体系的稳定性中的应用。这些不同的应用展示了 TDPB 在科学研究中的多功能性 (Isa、Rahman 和 Ahmad,2018); (Broxton,1998); (Long Wei-ran 和 Wang Yi-geng,2005); (Zhou、Wu 和 Ma,1990).
安全和危害
属性
IUPAC Name |
1-tetradecylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20;/h13,15-16,18-19H,2-12,14,17H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNAJKBRYDFICV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042459 | |
| Record name | Tetradecylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecylpyridinium bromide | |
CAS RN |
1155-74-4 | |
| Record name | Tetradecylpyridinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristylpyridinium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fixanol VR | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium, 1-tetradecyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tetradecylpyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTYLPYRIDINIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2WIJ52V0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



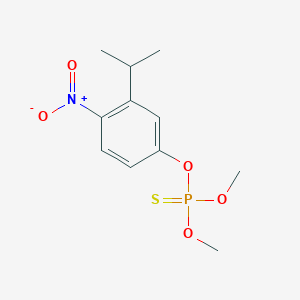
![[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B75386.png)

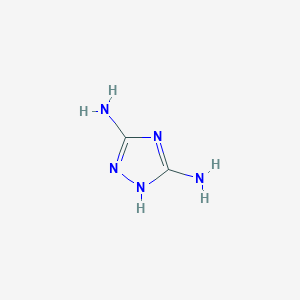
![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)
